2-(3-BENZOYL-1H-INDOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
Overview
Description
2-(3-BENZOYL-1H-INDOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BENZOYL-1H-INDOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzoylation: The indole core can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Substitution: The benzoylated indole can then be reacted with 4-methylpiperidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-BENZOYL-1H-INDOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-BENZOYL-1H-INDOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-BENZOYL-1H-INDOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(3-benzoylindol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-17-11-13-24(14-12-17)22(26)16-25-15-20(19-9-5-6-10-21(19)25)23(27)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQXXSLWUFCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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